2-(5-amino-3-(ethylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide
Beschreibung
2-[5-AMINO-3-(ETHYLSULFANYL)-4-(4-METHOXYBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, an ethylsulfanyl group, and a methoxybenzenesulfonyl group
Eigenschaften
Molekularformel |
C21H24N4O4S2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O4S2/c1-4-30-21-19(31(27,28)17-11-9-16(29-3)10-12-17)20(22)25(24-21)13-18(26)23-15-7-5-14(2)6-8-15/h5-12H,4,13,22H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
HNOZAHFWVMDFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-AMINO-3-(ETHYLSULFANYL)-4-(4-METHOXYBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone. The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, while the methoxybenzenesulfonyl group is added through a sulfonylation reaction. The final step involves the acylation of the pyrazole ring with 4-methylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and acylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-AMINO-3-(ETHYLSULFANYL)-4-(4-METHOXYBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[5-AMINO-3-(ETHYLSULFANYL)-4-(4-METHOXYBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-AMINO-3-(METHYLSULFANYL)-4-(4-METHOXYBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
- 2-[5-AMINO-3-(ETHYLSULFANYL)-4-(4-CHLOROBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
2-[5-AMINO-3-(ETHYLSULFANYL)-4-(4-METHOXYBENZENESULFONYL)-1H-PYRAZOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of both the ethylsulfanyl and methoxybenzenesulfonyl groups, which confer specific chemical properties and biological activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
